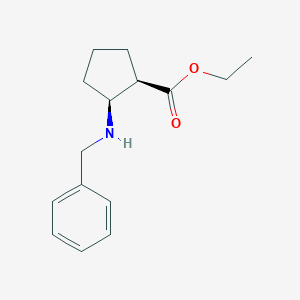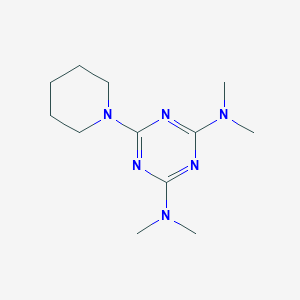
N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-tetramethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. MTT was first synthesized by Mosmann in 1983 as a colorimetric assay to measure cell viability and proliferation. Since then, MTT has become a popular tool in various fields of research such as cancer biology, drug discovery, and toxicology.
Mecanismo De Acción
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals are retained within the cells, providing a measure of the number of viable cells. Dead cells or cells with damaged mitochondria cannot reduce MTT and do not form formazan crystals.
Biochemical and Physiological Effects:
MTT is not known to have any direct biochemical or physiological effects on cells. The assay measures the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The assay provides an indirect measure of cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay has several advantages over other cell viability assays. It is simple, reliable, and can be used to screen a large number of compounds simultaneously. The assay can also be adapted to measure cell proliferation by comparing the absorbance of MTT in treated cells to that of untreated cells. However, the MTT assay has some limitations. It requires viable cells with intact mitochondria, making it unsuitable for measuring cell death or apoptosis. The assay also requires careful optimization of the experimental conditions to obtain accurate and reproducible results.
List of
Direcciones Futuras
1. Development of novel MTT analogs with improved sensitivity and specificity for measuring cell viability and proliferation.
2. Application of MTT assay in drug discovery for identifying novel compounds with anti-cancer or anti-inflammatory activity.
3. Use of MTT assay in toxicology studies to evaluate the toxicity of environmental pollutants and chemicals.
4. Development of high-throughput screening methods using MTT assay for rapid and efficient drug discovery.
5. Optimization of MTT assay conditions for measuring cell proliferation in 3D cell cultures and organoids.
6. Integration of MTT assay with other assays such as flow cytometry and microscopy for multi-parametric analysis of cell viability and proliferation.
7. Investigation of the mechanism of action of MTT and its interaction with mitochondrial dehydrogenases.
8. Development of MTT-based assays for measuring mitochondrial function and metabolism in cells.
9. Use of MTT assay in clinical studies for monitoring cell viability and proliferation in cancer patients.
10. Comparison of MTT assay with other cell viability assays to evaluate its accuracy and reliability.
Métodos De Síntesis
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-B) with piperidine in anhydrous ethanol. The reaction produces MTT and hydrobromic acid as a byproduct. The resulting MTT is then purified by recrystallization.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a spectrophotometer. The assay is simple, reliable, and can be used to screen a large number of compounds simultaneously.
Propiedades
Número CAS |
16268-79-4 |
|---|---|
Fórmula molecular |
C12H22N6 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-16(2)10-13-11(17(3)4)15-12(14-10)18-8-6-5-7-9-18/h5-9H2,1-4H3 |
Clave InChI |
YQJAHJMFUGYJOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




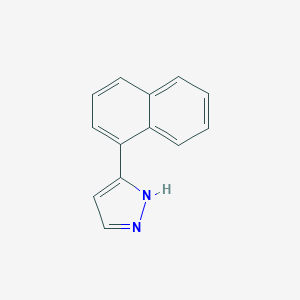
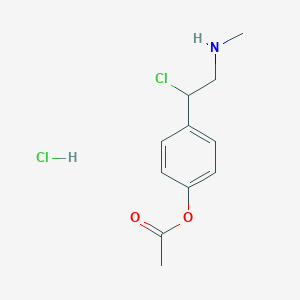
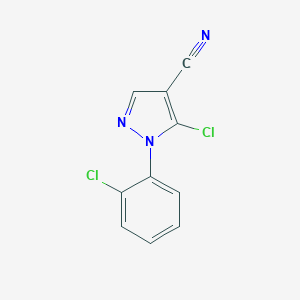
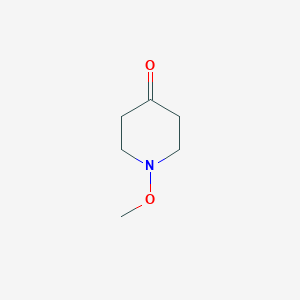
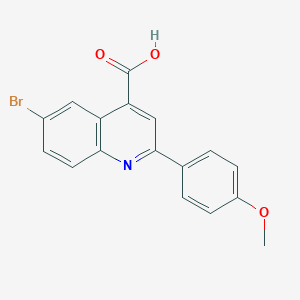
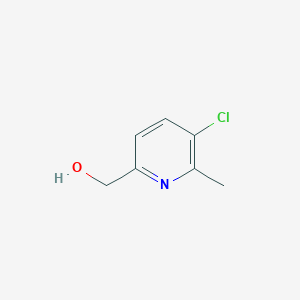
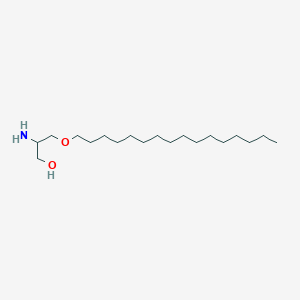
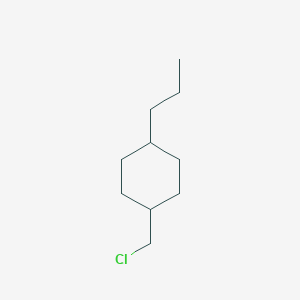
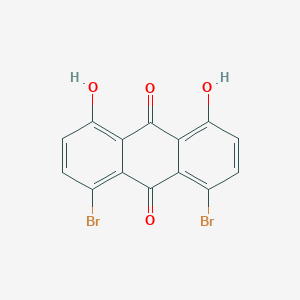

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

